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Compound of Interest

Compound Name:
4-Dimethylamino-2-nitrobenzoic

acid

Cat. No.: B8531639

Get Quote

CAS Registry Number: 20129-83-3 Molecular Formula: C₉H₁₀N₂O₄ Molecular Weight: 210.19

g/mol [1]

Executive Summary
4-(Dimethylamino)-2-nitrobenzoic acid represents a classic "push-pull" aromatic system. The

electron-donating dimethylamino group at the para position (relative to the carboxyl) and the

electron-withdrawing nitro group at the ortho position create a highly polarized electronic

environment. This guide provides a comprehensive analysis of its NMR, IR, and MS spectral

signatures, offering researchers a validated reference for structural confirmation and impurity

profiling during drug development and organic synthesis.

Molecular Structure & Electronic Theory
The spectral behavior of this molecule is governed by the competing resonance and inductive

effects of its three substituents on the benzene ring:

Carboxyl (-COOH, C1): Electron-withdrawing (moderate), directing meta.
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Nitro (-NO₂, C2): Electron-withdrawing (strong), deshielding adjacent protons.

Dimethylamino (-N(CH₃)₂, C4): Electron-donating (strong), shielding ortho and para protons.

This electronic interplay results in distinct chemical shifts in NMR and specific fragmentation

patterns in Mass Spectrometry.

Experimental Protocols (SOPs)
To ensure reproducibility and spectral fidelity, the following Standard Operating Procedures

(SOPs) are recommended for sample preparation.

Nuclear Magnetic Resonance (NMR)
Solvent Selection: DMSO-d₆ (Dimethyl sulfoxide-d₆) is the mandatory solvent. The

compound exhibits poor solubility in CDCl₃ due to the polar carboxylic acid and nitro groups.

Concentration: 10–15 mg of sample in 0.6 mL DMSO-d₆.

Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peak (DMSO-d₆ quintet

at 2.50 ppm).

Acquisition: 1H (16 scans), 13C (512-1024 scans) at 298 K.

Infrared Spectroscopy (FT-IR)
Method: Attenuated Total Reflectance (ATR) on a diamond crystal is preferred over KBr

pellets to avoid hygroscopic interference.

Parameters: Range 4000–400 cm⁻¹, Resolution 4 cm⁻¹, 32 scans.

Background: Air background collected immediately prior to sample loading.

Mass Spectrometry (MS)
Ionization: Electrospray Ionization (ESI) in Positive (+) and Negative (-) modes.[2]

Mobile Phase: Acetonitrile:Water (50:50) with 0.1% Formic Acid to facilitate protonation of the

amine and stabilization of the carboxylate.
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Direct Infusion: Flow rate 10 µL/min.

Spectral Data Analysis
Proton NMR (¹H NMR) Spectroscopy
The ¹H NMR spectrum in DMSO-d₆ reveals a characteristic 1,2,4-trisubstituted benzene

pattern.

Table 1: ¹H NMR Assignment (400 MHz, DMSO-d₆)
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Position
Chemical
Shift (δ,
ppm)

Multiplicity Integration
Coupling
Constant (J,
Hz)

Assignment
Logic

-COOH 12.80 - 13.20 Broad Singlet 1H -

Exchangeabl

e acidic

proton; shift

varies with

concentration

/water

content.

H-6 7.75 - 7.85 Doublet (d) 1H 8.8

Deshielded

by ortho-

COOH and

para-NO₂.

H-3 7.05 - 7.15 Doublet (d) 1H 2.6

Shielded by

ortho-NMe₂;

Deshielded

by ortho-NO₂.

Appears as a

meta-coupled

doublet.

H-5 6.80 - 6.90
Double

Doublet (dd)
1H 8.8, 2.6

Shielded

significantly

by ortho-

NMe₂. Vicinal

coupling to H-

6 and meta

coupling to H-

3.

N(CH₃)₂ 3.00 - 3.05 Singlet (s) 6H -

Characteristic

N-Methyl

singlet.
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Note: The H-3 proton is unique; despite being ortho to the strong nitro group, the electron

density donation from the immediate ortho-dimethylamino group and the meta-position relative

to the carboxyl group counteracts the deshielding, keeping it upfield relative to H-6.

Carbon-13 NMR (¹³C NMR) Spectroscopy
The ¹³C spectrum confirms the presence of three distinct carbonyl/substituted aromatic

carbons.

Table 2: ¹³C NMR Assignment (100 MHz, DMSO-d₆)

Carbon Type Chemical Shift (δ, ppm) Assignment

C=O 165.5 Carboxylic Acid Carbon

C-N (Amine) 152.8
C-4 (Attached to

Dimethylamino)

C-NO₂ 148.2 C-2 (Attached to Nitro)

C-H (Aromatic) 132.1 C-6 (Ortho to COOH)

C-COOH 116.5 C-1 (Ipso to Carboxyl)

C-H (Aromatic) 109.8 C-5 (Ortho to NMe₂)

C-H (Aromatic) 105.4 C-3 (Between NO₂ and NMe₂)

CH₃ 40.2 N,N-Dimethyl carbons

Infrared Spectroscopy (FT-IR)
The IR spectrum is dominated by the nitro and carboxyl functionalities.

Table 3: Key IR Vibrational Modes
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Wavenumber (cm⁻¹) Functional Group Vibration Mode

2500 - 3300 O-H (Acid)
Broad stretching (H-bonded

dimer)

1685 C=O (Acid)
Carbonyl stretching

(Conjugated)

1605 C=C (Aromatic) Ring skeletal vibration

1535 NO₂ Asymmetric stretching

1360 C-N (Amine) Aryl C-N stretching

1345 NO₂ Symmetric stretching

Mass Spectrometry (MS)
In ESI(+) mode, the molecule typically forms the protonated molecular ion

.[3]

Table 4: MS Fragmentation Pattern (ESI+)

m/z (Observed) Ion Identity Fragmentation Pathway

211.2 Parent Molecular Ion

193.2

Loss of water (Ortho-effect

between NO₂ and COOH is

blocked, so this is standard

acid loss).

165.2
Loss of Nitro group (Common

in nitroaromatics).

166.2
Decarboxylation (Facilitated by

electron-rich ring).

Visualizations
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NMR Assignment Logic & Electronic Effects
The following diagram illustrates the competing electronic effects that determine the chemical

shifts of the aromatic protons.

Substituents 2-NO₂

(Electron Withdrawing)

1-COOH
(Electron Withdrawing)

4-N(CH₃)₂
(Electron Donating)

H-3
(δ ~7.1 ppm)

Push-Pull Zone

Ortho Deshielding (+)

H-6
(δ ~7.8 ppm)

Most Deshielded

Ortho Deshielding (+)

Ortho Shielding (-)

H-5
(δ ~6.8 ppm)

Shielded

Ortho Shielding (-)

Aromatic Protons

Net Effect:
Moderate Shift

Click to download full resolution via product page

Caption: Electronic influence of substituents on aromatic proton chemical shifts.

Mass Spectrometry Fragmentation Pathway
The fragmentation logic under ESI-MS/MS conditions.[3]
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[M+H]⁺
m/z 211.2

[M+H - H₂O]⁺
m/z 193.2

(Acylium Ion)

- H₂O (18 Da)

[M+H - NO₂]⁺
m/z 165.2

- NO₂ (46 Da)

[M+H - COOH]⁺
m/z 166.2

(Decarboxylation)

- COOH (45 Da)

Secondary
Fragments

Click to download full resolution via product page

Caption: Proposed ESI(+) fragmentation pathway for 4-(Dimethylamino)-2-nitrobenzoic acid.

References
National Center for Biotechnology Information (2025).PubChem Compound Summary for

CID 3684804, 4-(Dimethylamino)-3-nitrobenzoic acid. (Note: Isomer naming convention

varies, structure confirmed as CAS 20129-83-3). Retrieved from [Link]

NIST Mass Spectrometry Data Center.Benzoic acid, 4-(dimethylamino)- Spectral Data.

(Used for chemometric comparison of the dimethylamino-benzoic acid core). Retrieved from

[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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